1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one
Description
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one is an organic compound that features a pyrazole ring attached to a phenyl ring through an ether linkage, with an ethanone group at the para position of the phenyl ring
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[4-(1-propan-2-ylpyrazol-4-yl)oxyphenyl]ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-10(2)16-9-14(8-15-16)18-13-6-4-12(5-7-13)11(3)17/h4-10H,1-3H3 |
InChI Key |
MAMLIHLURJYFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)OC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions.
Etherification: The pyrazole derivative is then reacted with a phenol derivative in the presence of a base such as potassium carbonate to form the ether linkage.
Acylation: The final step involves the acylation of the phenyl ring with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethanoic acid.
Reduction: 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethanol.
Substitution: 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)-2-nitroethan-1-one or 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)-2-bromoethan-1-one.
Scientific Research Applications
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase or kinases, inhibiting their activity and thereby exerting anti-inflammatory or anticancer effects.
Pathways Involved: The inhibition of these enzymes can lead to the modulation of signaling pathways such as the arachidonic acid pathway or the MAPK/ERK pathway, resulting in reduced inflammation or cell proliferation.
Comparison with Similar Compounds
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one can be compared with similar compounds such as:
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)propan-1-one: This compound has a propanone group instead of an ethanone group, which may affect its reactivity and biological activity.
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)butan-1-one: This compound has a butanone group, which may result in different physical and chemical properties.
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)pentan-1-one: This compound has a pentanone group, which may influence its solubility and interaction with biological targets.
The uniqueness of 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrazole derivatives often exhibit their effects through modulation of enzyme activity, receptor binding, and interference with cellular signaling pathways. The specific mechanisms for 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one are still under investigation; however, preliminary studies suggest potential anxiolytic and anti-inflammatory properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
2. Anxiolytic Effects
A related study evaluated the anxiolytic-like effects of a structurally similar compound (LQFM032), which demonstrated significant anxiolytic activity through modulation of benzodiazepine and nicotinic pathways. This suggests that 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one may also exhibit similar anxiolytic properties due to structural similarities in the pyrazole moiety .
Case Study 1: Anxiolytic Activity Assessment
In a pharmacological evaluation involving LQFM032, researchers conducted various tests including the elevated plus maze and light-dark box tests. The results indicated that this compound significantly decreased latency to sleep and increased total sleep duration in sodium pentobarbital-induced sleep tests . While not directly tested on 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one, these findings provide a basis for exploring similar effects.
Case Study 2: Anti-inflammatory Mechanisms
A study focusing on pyrazole derivatives demonstrated that these compounds could inhibit COX enzymes effectively. The inhibition led to reduced levels of inflammatory cytokines in vitro, suggesting that 1-(4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}phenyl)ethan-1-one may have therapeutic potential in inflammatory diseases .
Research Findings Summary
The following table summarizes key findings from various studies related to the biological activity of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
